molecular formula C7H8BNO4 B1586749 2-Methyl-5-nitrophenylboronic acid CAS No. 100960-11-0

2-Methyl-5-nitrophenylboronic acid

Cat. No. B1586749
M. Wt: 180.96 g/mol
InChI Key: HRJFQIRIDFXMNX-UHFFFAOYSA-N
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Description



  • 2-Methyl-5-nitrophenylboronic acid is a chemical compound with the molecular formula C<sub>7</sub>H<sub>8</sub>BNO<sub>4</sub> . It is a boronic acid derivative containing a nitro group and a methyl group on a phenyl ring.

  • The compound is commonly used in organic synthesis and as a reagent in cross-coupling reactions.





  • Synthesis Analysis



    • The synthesis of 2-Methyl-5-nitrophenylboronic acid involves the reaction of appropriate boron precursors with the corresponding nitrophenyl compound. Specific synthetic routes may vary, but typical methods include boronate ester formation or direct boronation.





  • Molecular Structure Analysis



    • The molecular formula of 2-Methyl-5-nitrophenylboronic acid is C<sub>7</sub>H<sub>8</sub>BNO<sub>4</sub> .

    • Its structure consists of a phenyl ring with a nitro group (NO<sub>2</sub>) and a boronic acid group (B(OH)<sub>2</sub>) attached at different positions.





  • Chemical Reactions Analysis



    • 2-Methyl-5-nitrophenylboronic acid can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.





  • Physical And Chemical Properties Analysis



    • Physical Form : Solid

    • Molecular Weight : 180.96 g/mol

    • Melting Point : Not specified

    • Solubility : Soluble in organic solvents

    • Storage : Inert atmosphere, 2-8°C




  • Scientific Research Applications

    Antimalarial Activity and Structural Analysis

    Phenylboronic acids have been utilized in the synthesis of compounds with significant antimalarial activity. For instance, derivatives synthesized through modifications involving nitrophenyl groups have demonstrated potent efficacy against Plasmodium berghei in mice, showing promise for clinical trials in humans due to their excellent activity against resistant strains and favorable pharmacokinetic properties (Werbel et al., 1986).

    Catalytic Applications and Environmental Chemistry

    Nitrophenylboronic acids participate in catalytic processes, such as the ligand-free hydroxylation of phenylboronic acids to phenols and the reduction of various dyes at room temperature. This demonstrates their role in environmental chemistry, offering a green alternative for the degradation of harmful dyes and pollutants (Hatamifard et al., 2016).

    Chiral Separations and Enantioselective Synthesis

    The synthesis of polymers containing chiral cavities using phenylboronic acid derivatives illustrates the application in chiral separations and enantioselective synthesis. These materials have shown effectiveness in resolving racemates, demonstrating the potential of phenylboronic acids in advanced materials science and separation technologies (Wulff et al., 1977).

    Synthesis of Nitro-substituted Biphenyls

    The Suzuki cross-coupling reaction, involving phenylboronic acids and nitro compounds, underlines the importance of these chemicals in synthesizing complex organic molecules. This method facilitates the production of nitro-substituted biphenyls, crucial intermediates in organic synthesis and pharmaceutical manufacturing (González et al., 2005).

    Antiparasitic Compound Synthesis

    Phenylboronic acids have been used in the synthesis of antiparasitic compounds, showcasing their utility in developing treatments for parasitic infections. These compounds, including 5-aryl-1-methyl-4-nitroimidazoles, have shown potent activity against Entamoeba histolytica and Giardia intestinalis, emphasizing the role of phenylboronic acids in medicinal chemistry (Saadeh et al., 2009).

    Molecular Complex Studies

    Studies involving phenylboronic acids and nitro compounds have contributed to understanding ferromagnetic molecular complexes. These investigations provide insights into the magnetic interactions and spin density distribution in such complexes, advancing the field of molecular magnetism (Pontillon et al., 1999).

    Safety And Hazards



    • The compound is considered hazardous, causing skin and eye irritation. It may also cause respiratory irritation.

    • Follow safety precautions when handling, including protective gear and proper storage.




  • Future Directions



    • Further research could explore its applications in catalysis, drug development, and materials science.




    properties

    IUPAC Name

    (2-methyl-5-nitrophenyl)boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H8BNO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,10-11H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HRJFQIRIDFXMNX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=C(C=CC(=C1)[N+](=O)[O-])C)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H8BNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80378512
    Record name 2-Methyl-5-nitrophenylboronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80378512
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    180.96 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Methyl-5-nitrophenylboronic acid

    CAS RN

    100960-11-0
    Record name 2-Methyl-5-nitrophenylboronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80378512
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-Methyl-5-nitrobenzeneboronic acid
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    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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